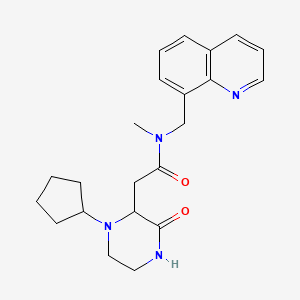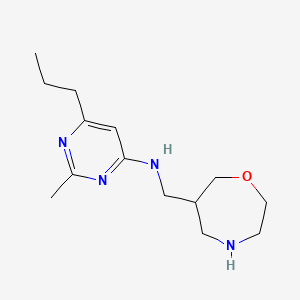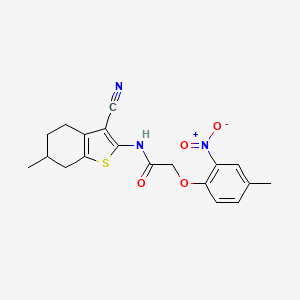![molecular formula C15H22ClN3O B5374268 N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as CP-55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s and has since become a popular tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves its binding to the CB1 and CB2 receptors, which leads to the activation of various signaling pathways within the body. This activation can result in a wide range of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways within the body. These effects can have a significant impact on various physiological processes, including pain perception, appetite, and mood.
実験室実験の利点と制限
One of the key advantages of using N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a powerful tool for studying the endocannabinoid system. However, there are also some limitations to its use, including its potential for toxicity and the need for careful attention to detail during the synthesis process to ensure the purity and quality of the final product.
将来の方向性
There are many potential future directions for research involving N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, including the development of new synthetic cannabinoids with improved pharmacological properties and the exploration of its potential therapeutic applications in the treatment of various medical conditions. Additionally, further research is needed to better understand the long-term effects of this compound and other synthetic cannabinoids on the body and their potential for toxicity.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves several steps, including the reaction of 3-chloro-4-methylbenzoyl chloride with piperidine to form 3-chloro-4-methylphenylpiperidinyl ketone. This intermediate is then reacted with urea to form the final product, this compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes, including pain perception, appetite, and mood.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-12-5-6-13(11-14(12)16)18-15(20)17-7-10-19-8-3-2-4-9-19/h5-6,11H,2-4,7-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPOYHGPXVFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)

![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)

![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)